molecular formula C14H13N5O3 B2760191 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide CAS No. 2034413-95-9

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2760191
CAS No.: 2034413-95-9
M. Wt: 299.29
InChI Key: SNSINVXCYNSSQR-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide is a novel chemical entity designed for preclinical research, primarily in the fields of oncology and infectious diseases. This compound is built around the [1,2,4]triazolo[4,3-a]pyrazine scaffold, a heterocyclic framework recognized in medicinal chemistry for its potent biological activity and its ability to serve as a core structure in kinase inhibition . Researchers are exploring this class of compounds for their potential to act as multi-targeted therapeutic agents. In oncology research, structurally similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated excellent inhibitory activity against critical kinase targets, such as c-Met and VEGFR-2 . These kinases are pivotal in cancer cell proliferation, migration, and tumor angiogenesis. Promising compounds in this class have shown significant antiproliferative effects against a panel of human cancer cell lines, including breast cancer (MCF-7), lung adenocarcinoma (A549), and cervical carcinoma (Hela), by inducing cell cycle arrest in the G0/G1 phase and promoting late-stage apoptosis . The phenoxyacetamide moiety incorporated into this specific compound is a strategic feature often associated with modulating biological activity and pharmacokinetic properties. Beyond oncology, the pyrazolo-triazolo core is also under investigation for antimicrobial applications. Related molecular systems have exhibited promising efficacy as potential inhibitors of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of pathogenic microorganisms . This dual potential in anticancer and antimicrobial research makes this compound a versatile scaffold for hit-to-lead optimization and further mechanistic studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-12(9-22-10-4-2-1-3-5-10)16-8-11-17-18-13-14(21)15-6-7-19(11)13/h1-7H,8-9H2,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSINVXCYNSSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Triazolo[4,3-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and α-haloketones.

    Hydroxylation: Introduction of the hydroxyl group at the 8-position can be achieved through selective oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate.

    Acylation: The final step involves the acylation of the triazolo[4,3-a]pyrazine derivative with 2-phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 8-position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The triazolo[4,3-a]pyrazine core can be reduced under hydrogenation conditions to yield dihydro derivatives.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 8-oxo derivatives.

    Reduction: Formation of dihydrotriazolopyrazine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial studies. It has been evaluated for its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that derivatives of triazolo[4,3-a]pyrazine can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation . This makes it a potential candidate for the development of new anticancer drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to inhibit enzymes such as c-Met and Pim-1 kinases, which are involved in cell growth and survival . By inhibiting these enzymes, the compound can induce apoptosis and inhibit cell proliferation. Additionally, it can modulate signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related triazolo[4,3-a]pyrazine derivatives and other heterocyclic systems. Key differences in substituents, biological activities, and synthesis routes are highlighted.

Table 1: Structural and Functional Comparison of Triazolo[4,3-a]Pyrazine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method References
N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide (Target) Triazolo[4,3-a]pyrazine 8-hydroxy, methyl linker, phenoxyacetamide Potential cytotoxicity, membrane stabilization* Not explicitly detailed; likely involves amide coupling and heterocyclic cyclization
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-(methylsulfanyl)phenyl)acetamide Triazolo[4,3-a]pyrazine 8-(3-methylpiperidinyl), 3-oxo, methylsulfanylphenyl acetamide Unspecified; lipophilic groups suggest CNS activity Anhydrous ZnCl2-mediated cyclization with mercaptoacetic acid
ω-(7-Aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids/amides Triazolo[4,3-a]pyrazine 8-oxo, alkylcarboxylic acid/amide Cytotoxicity, cardioprotection Carboxylic group activation via imidazolyl amide intermediates
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives Triazolo[4,3-a]pyrazine 8-amino, 3-oxo Adenosine A1/A2A receptor ligands Phosphorus oxychloride-mediated cyclization
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide Imidazo[1,2-a]pyrazine 8-methylamino, phenylacetamide Unspecified; imidazole core may enhance kinase affinity Not detailed
Antioxidant-conjugated triazolo[4,3-a]pyrazine (e.g., compound 16 in ) Triazolo[4,3-a]pyrazine 8-amino, 4-hydroxyphenoxyethyl linker, 3,5-di-tert-butyl-4-hydroxybenzamide Antioxidant, cerebroprotection Amide coupling with activated carboxylic acids

Key Insights

Structural Variations and Pharmacological Implications: The 8-hydroxy group in the target compound contrasts with 8-oxo () and 8-amino () substituents in analogues. Phenoxyacetamide vs. methylsulfanylphenyl acetamide (): The phenoxy group adds aromaticity and moderate lipophilicity, which may improve blood-brain barrier penetration compared to sulfur-containing analogues. Antioxidant conjugates () demonstrate how ancillary groups (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide) can redirect activity toward oxidative stress pathways.

Biological Activity: Triazolo[4,3-a]pyrazines with 8-oxo or 8-amino groups show divergent targets: 8-oxo derivatives are linked to cytotoxicity , while 8-amino analogues act as adenosine receptor ligands . The target compound’s 8-hydroxy group may bridge these activities. Imidazo[1,2-a]pyrazines () exhibit distinct pharmacokinetic profiles due to their fused imidazole ring, often associated with kinase inhibition.

Synthesis Strategies :

  • The target compound’s synthesis likely parallels methods for ω-alkylcarboxylic acid amides (), involving carbodiimide-mediated amide bond formation.
  • ZnCl2-catalyzed cyclization () is a common route for triazolo[4,3-a]pyrazine cores but requires tailored reagents for specific substituents.

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with significant biological activities attributed to its unique molecular structure. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core with an 8-hydroxy group and a phenoxyacetamide moiety. Its molecular formula is C13H15N5O2C_{13}H_{15}N_{5}O_{2} with a molecular weight of approximately 273.29 g/mol. The presence of specific functional groups enhances its reactivity and interaction with biological targets.

This compound has been studied for its role as a selective antagonist of the neurokinin-3 (NK3) receptor. This receptor is involved in various physiological processes, including pain perception and reproductive functions. Antagonism of NK3 has been linked to potential therapeutic effects in conditions such as anxiety and depression .

Additionally, the compound exhibits dual functionality as both an antibacterial and anticancer agent. Its mechanism involves competing with natural ligands for binding to receptor tyrosine kinases such as c-Met and VEGFR-2, which are critical in cell growth and angiogenesis .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Biological Activity Mechanism Potential Applications
Selective NK3 receptor antagonistInhibition of NK3 receptor signalingTreatment of anxiety and depression
AntibacterialInteraction with bacterial cell membranesDevelopment of new antibiotics
AnticancerInhibition of c-Met/VEGFR-2 signaling pathwaysCancer therapy

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the compound's anticancer potential revealed that it effectively inhibited tumor growth in vitro by blocking the activity of c-Met and VEGFR-2 receptors. This was demonstrated through molecular docking studies that showed strong binding affinities to these targets.
  • Antibacterial Properties : Another research effort highlighted the compound's antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentrations (MICs) were determined through standard bioassays, revealing significant efficacy compared to traditional antibiotics .
  • Neurokinin Receptor Studies : Experimental models showed that antagonizing the NK3 receptor led to reduced anxiety-like behaviors in rodent models. This suggests potential for developing treatments for anxiety disorders based on this compound's activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazolopyrazine precursors and subsequent functionalization. Key steps include:

  • Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DMF or THF .
  • Heterocycle formation : Controlled reflux (80–120°C) with catalysts like Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Maintain pH 7–8 during aqueous workups to prevent hydrolysis of the acetamide group. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to verify triazolopyrazine proton signals (δ 8.2–8.8 ppm) and phenoxyacetamide carbonyl (δ 170–172 ppm) .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; retention time ~12–15 min .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ matching theoretical m/z (±0.5 Da) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, ~0.1 mg/mL), and ethanol (moderate solubility). Use sonication (30 min) to enhance dispersion .
  • Stability : Store at –20°C in desiccated, amber vials. Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers identify the biological targets of this compound in kinase or GPCR pathways?

  • Methodological Answer :

  • Target Deconvolution : Use SPR (surface plasmon resonance) to screen kinase panels (e.g., 200+ human kinases) with immobilized compound (KD calculation via Biacore) .
  • Mutagenesis Studies : Introduce point mutations (e.g., ATP-binding pocket residues) in candidate receptors (e.g., adenosine A2A) to assess binding affinity shifts via radioligand displacement .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • PK/PD Modeling : Measure plasma half-life (t₁/₂) and tissue distribution (LC-MS/MS) in rodent models. Correlate free drug concentrations with target engagement (e.g., ex vivo kinase inhibition assays) .
  • Metabolite Identification : Use hepatic microsomes (human/rat) to identify active/inactive metabolites via UPLC-QTOF. Compare metabolite profiles with in vivo activity .

Q. How to design SAR studies to optimize the triazolopyrazine core for enhanced selectivity?

  • Methodological Answer :

  • Computational Docking : Model compound interactions with homology-built kinase domains (e.g., using AutoDock Vina). Prioritize substitutions at C-8 hydroxy or phenoxy groups .
  • Parallel Synthesis : Synthesize 10–20 analogs with variations (e.g., halogenation, alkyl chains) and screen against off-targets (e.g., hERG, CYP450 isoforms) .

Q. What methods mitigate challenges in handling reactive intermediates during large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., nitration) to control temperature and reduce decomposition .
  • In Situ Monitoring : Employ PAT (process analytical technology) tools like FTIR or Raman spectroscopy to track intermediates in real time .

Q. How to address cross-reactivity with structurally similar off-targets (e.g., adenosine receptors)?

  • Methodological Answer :

  • Competitive Binding Assays : Use ³H-labeled agonists/antagonists (e.g., CGS21680 for A2A) to determine Ki values. Validate with TR-FRET-based secondary assays .
  • Cryo-EM Studies : Resolve compound-bound receptor structures to identify critical binding motifs (e.g., hydrogen bonds with Ser277 in A2A) .

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